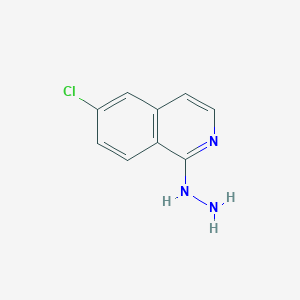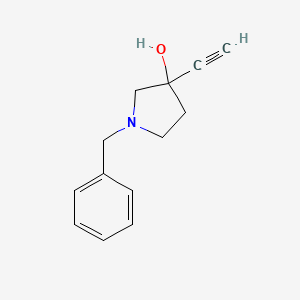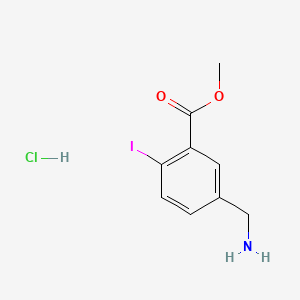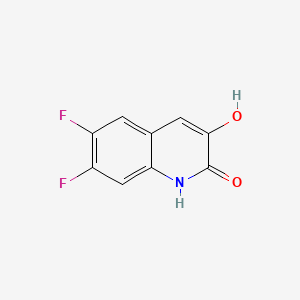
Methyl 4,6-dibromo-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-dibromo-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two bromine atoms at positions 4 and 6, a methyl ester group at position 3, and a hydrogen atom at position 1 of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-1H-indazole-3-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes:
Bromination: Starting with 1H-indazole-3-carboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Esterification: The brominated product is then subjected to esterification using methanol and a catalytic amount of sulfuric acid or another acid catalyst. The reaction mixture is refluxed to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Utilizing large reactors for the bromination step, ensuring efficient mixing and temperature control.
Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding indazole derivative without bromine atoms.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products:
Substitution: Methyl 4-methoxy-6-bromo-1H-indazole-3-carboxylate.
Reduction: 1H-indazole-3-carboxylate.
Oxidation: 4,6-dibromo-1H-indazole-3-carboxylic acid.
科学的研究の応用
Methyl 4,6-dibromo-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
作用機序
The mechanism of action of Methyl 4,6-dibromo-1H-indazole-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atoms and the ester group play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit specific enzymes by forming stable complexes, leading to altered biochemical pathways.
類似化合物との比較
Methyl 1H-indazole-3-carboxylate: Lacks bromine atoms, making it less reactive in substitution reactions.
4,6-Dibromo-1H-indazole: Lacks the ester group, affecting its solubility and reactivity.
Methyl 4-bromo-1H-indazole-3-carboxylate: Contains only one bromine atom, leading to different reactivity and biological activity.
Uniqueness: Methyl 4,6-dibromo-1H-indazole-3-carboxylate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H6Br2N2O2 |
|---|---|
分子量 |
333.96 g/mol |
IUPAC名 |
methyl 4,6-dibromo-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) |
InChIキー |
CNSQAUYFFQMCOZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNC2=C1C(=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)








![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)

![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
